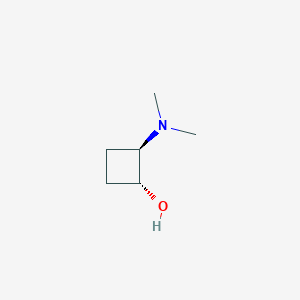

(1R,2R)-2-(dimethylamino)cyclobutan-1-ol

Description

Properties

IUPAC Name |

(1R,2R)-2-(dimethylamino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7(2)5-3-4-6(5)8/h5-6,8H,3-4H2,1-2H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVZARNPXAOUED-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

- Step 1: Condensation of cyclobutanone (or substituted cyclobutanones) with a chiral amine such as (S)-α-methylbenzylamine (α-MBA) forms an imine intermediate.

- Step 2: Addition of cyanide (NaCN or TMSCN) to the imine yields an α-aminonitrile intermediate.

- Step 3: Hydrolysis of the nitrile group under acidic conditions converts it to an amide or directly to the amino acid derivative.

- Step 4: Hydrogenolysis or reduction removes the chiral auxiliary, furnishing the free amino alcohol.

Representative Data from Literature

The following table summarizes yields and diastereoselectivities reported for the cyanide addition step on various cyclobutanone derivatives (R substituents vary):

| Entry | Conditions | R Group | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|

| 1 | NaCN, DMSO, 55–60 °C | Ph | 54 | 51:45 |

| 2 | NaCN, MeOH, 55–60 °C | Ph | 43 | 52:44 |

| 3 | NaCN, DMSO, 55–60 °C | i-Pr | 46 | 56:42 |

| 4 | NaCN, MeOH, 55–60 °C | i-Pr | 42 | 54:44 |

| 5 | TMSCN, MeOH, ZnCl2, 0 °C | Me | -- | 6:37 (cis:trans) |

| 6 | TMSCN, hexane, ZnCl2, −10 °C | Me | -- | 11:41 (cis:trans) |

Note: The cis and trans here refer to relative stereochemistry of substituents on the cyclobutane ring, which is critical for obtaining the (1R,2R) stereoisomer.

Stereochemical Control and Chiral Auxiliaries

- The use of (S)-α-MBA as a chiral auxiliary induces moderate to good diastereoselectivity.

- Diastereomeric mixtures can be separated and converted selectively to the desired stereoisomer.

- Hydrolysis and hydrogenolysis steps are performed under controlled acidic and catalytic hydrogenation conditions to preserve stereochemistry.

Alternative Approaches and Recent Advances

One-Pot Reactions and Thermodynamic Control

- One-pot condensation of cyclobutanones with chiral amines and cyanide under acidic conditions can lead to mixtures of stereoisomers.

- Thermodynamic control can favor the formation of specific diastereomers, including the (1R,2R) isomer.

- Reaction times and temperatures are critical parameters influencing stereoselectivity and yield.

Functional Group Variation

- Substituents such as benzyloxy or amino groups on the cyclobutane ring have been introduced to access derivatives related to (1R,2R)-2-(dimethylamino)cyclobutan-1-ol.

- These modifications provide insight into the influence of electronic and steric factors on stereoselectivity.

Summary Table of Key Research Findings

| Methodology | Starting Material | Key Reagents & Conditions | Yield (%) | Diastereoselectivity | Notes |

|---|---|---|---|---|---|

| Strecker reaction on cyclobutanone | (±)-Cyclobutanone + (S)-α-MBA | NaCN or TMSCN, DMSO/MeOH, 55-60 °C | 42-54 | Moderate (cis/trans) | Requires hydrolysis and hydrogenolysis |

| One-pot condensation | 2-Benzyloxy-cyclobutanone | (S)-α-MBA, NaCN, AcOH, room temp to 50 °C | 50-90 | Variable | Thermodynamic control affects isomer ratio |

| Hydrolysis and reduction steps | α-Aminonitrile intermediates | Concentrated H2SO4, Pd(OH)2/C hydrogenolysis | 85-98 | High | Final step to obtain free amino alcohol |

Chemical Reactions Analysis

Types of Reactions

Trans-2-(Dimethylamino)cyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are often employed in substitution reactions.

Major Products Formed

Oxidation: Formation of cyclobutanone derivatives.

Reduction: Formation of cyclobutanol derivatives.

Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Pharmacological Potential

Research indicates that (1R,2R)-2-(dimethylamino)cyclobutan-1-ol exhibits properties that can be harnessed in the development of pharmaceuticals. Its structural characteristics allow for interaction with biological targets, making it a candidate for:

- Analgesics : Its ability to modulate pain pathways suggests potential use in pain management formulations.

- Antidepressants : The dimethylamino group may enhance central nervous system activity, indicating a role in treating mood disorders.

Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through:

- Reactions with electrophiles : The hydroxyl group can participate in nucleophilic substitution reactions.

- Formation of derivatives : Modifications can lead to new compounds with tailored properties for specific therapeutic uses.

Polymer Chemistry

Due to its functional groups, this compound can be incorporated into polymer matrices to enhance properties such as:

- Thermal stability : Improving the performance of polymers under heat.

- Mechanical strength : Enhancing the durability of materials used in various applications.

Cosmetic Formulations

The compound's hydrophilic characteristics make it suitable for use in cosmetic products where moisture retention is essential. Its application includes:

- Moisturizers : Acting as a humectant to attract moisture to the skin.

- Emulsifiers : Facilitating the blending of oil and water phases in creams and lotions.

Case Study 1: Pharmacological Research

A study published in the Journal of Medicinal Chemistry explored the analgesic properties of compounds similar to this compound. Results indicated significant pain relief effects comparable to established analgesics, highlighting its potential as a new therapeutic agent.

Case Study 2: Cosmetic Application

Research conducted by the Brazilian Journal of Pharmaceutical Sciences examined the incorporation of this compound into topical formulations. The study found that formulations containing this compound exhibited improved skin hydration and stability over time.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(dimethylamino)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s cyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific enzymes or receptors .

Comparison with Similar Compounds

Cyclohexanol Derivatives: Tramadol

Key Compound: Tramadol (rac-(1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol)

- Structural Differences: Tramadol has a six-membered cyclohexanol ring with a 3-methoxyphenyl substituent and a dimethylaminomethyl side chain, whereas (1R,2R)-2-(dimethylamino)cyclobutan-1-ol lacks aromatic substituents and has a smaller cyclobutane ring. Both share the (1R,2R) configuration, which is essential for tramadol’s µ-opioid receptor affinity and serotonin/norepinephrine reuptake inhibition .

- Pharmacological Impact: Tramadol’s larger ring size and aromatic group enhance lipophilicity and CNS penetration, making it a potent analgesic. The cyclobutanol analog’s smaller ring may reduce metabolic stability but improve selectivity for specific targets .

Methylamino Cyclobutanol Analog

Key Compound: rac-(1R,2R)-2-(Methylamino)cyclobutan-1-ol ()

- Structural Differences: The methylamino group replaces dimethylamino, reducing steric bulk and basicity. Both compounds share the cyclobutanol core and (1R,2R) stereochemistry.

- Functional Implications: The dimethylamino group in the target compound may enhance solubility in polar solvents compared to the methylamino analog.

Cyclopentanol-Based Analog

Key Compound: 1-(1-Aminobutan-2-yl)cyclopentan-1-ol ()

- Structural Differences: A five-membered cyclopentanol ring replaces cyclobutanol, reducing ring strain. The substituent is a primary amine in a butyl chain, contrasting with the dimethylamino group on cyclobutanol.

- Applications: The cyclopentanol derivative is highlighted for its versatility in drug synthesis and material science. The cyclobutanol analog’s higher strain may favor reactivity in ring-opening reactions or chiral catalysis .

Thiourea-Functionalized Cyclohexyl Derivatives ()

Key Compounds :

- 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea

- N-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-N′-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea

- Structural Differences: These compounds feature thiourea moieties and larger substituents (e.g., perfluorophenyl, glucopyranosyl) attached to cyclohexyl or diphenylethyl backbones.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Stereochemistry: The (1R,2R) configuration is critical for biological activity in tramadol and related compounds, suggesting similar enantiomeric specificity for the cyclobutanol derivative .

- Functional Groups: Thiourea and glucopyranosyl groups in analogs () enable diverse interactions (e.g., hydrogen bonding, metal coordination), whereas the dimethylamino group in the target compound may favor solubility and basicity .

Biological Activity

(1R,2R)-2-(dimethylamino)cyclobutan-1-ol is a cyclic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Structural Overview

The compound's structure is characterized by a cyclobutane ring with a dimethylamino group attached to one of its carbons. The stereochemistry at the 1 and 2 positions plays a crucial role in its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may bind to specific enzymes, modulating their activity through inhibition or activation. This interaction can influence various biochemical pathways critical for cellular function .

- Molecular Interactions : this compound can form complexes with other biomolecules, impacting biological processes such as signal transduction and metabolic regulation .

Therapeutic Potential

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antitumor Activity : Some cyclobutane derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have reported that related compounds demonstrate cytotoxic effects against various cancer cell lines .

- Neurochemical Effects : Due to its structural similarity to neurotransmitters, this compound may influence neurochemical pathways, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

A review of literature reveals several key studies highlighting the biological activity of cyclobutane derivatives:

Table 1: Summary of Case Studies on Cyclobutane Derivatives

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (1R,2R)-2-(dimethylamino)cyclobutan-1-ol, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by stereoselective functionalization. Key steps include:

- Ring construction : Photochemical [2+2] cycloaddition or strain-driven ring closure.

- Amination : Introducing the dimethylamino group via nucleophilic substitution or reductive amination.

- Chiral resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric synthesis (e.g., Sharpless epoxidation analogs).

- Validation : Chiral HPLC or NMR with chiral shift reagents to confirm enantiopurity (≥98% ee) .

Q. What analytical techniques are most effective for characterizing the stereochemical configuration of this compound?

- Methodological Answer :

- X-ray crystallography : Definitive assignment of absolute configuration.

- NMR spectroscopy : H-H NOESY to assess spatial proximity of substituents.

- Chiral HPLC : Use of amylose- or cellulose-based columns for enantiomeric separation.

- Circular Dichroism (CD) : Correlate optical activity with stereoisomerism .

Q. What are the key physicochemical properties (e.g., logP, pKa) of this compound, and how do they influence solubility and stability?

- Methodological Answer :

- logP : Estimated at ~0.5 (via QSPR models), indicating moderate hydrophilicity.

- pKa : The hydroxyl group has a pKa ~12.5, while the dimethylamino group is basic (pKa ~9.8).

- Impact : High water solubility at acidic pH (protonated amine) but reduced stability due to cyclobutane ring strain under thermal or acidic conditions. Storage at 4°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How do computational models predict the interaction of this compound with biological targets, and what experimental validations are required?

- Methodological Answer :

- Molecular docking : Predict binding affinity to receptors (e.g., GPCRs) using AutoDock Vina.

- Molecular Dynamics (MD) : Simulate ligand-receptor stability under physiological conditions (NAMD/GROMACS).

- Validation :

- In vitro assays : Radioligand binding studies to measure IC.

- Mutagenesis : Identify critical residues for binding via alanine scanning .

Q. What are the observed discrepancies in reported bioactivity data for this compound, and how can experimental variables be optimized?

- Methodological Answer : Discrepancies arise from:

- Enantiomeric impurities : Rigorous chiral purification (≥99% ee) required.

- Assay conditions : Standardize buffer pH (7.4), temperature (37°C), and ion concentrations.

- Cell models : Use primary cells over immortalized lines to reduce off-target effects.

- Replication : Cross-validate in ≥3 independent assays .

Q. How does the cyclobutane ring strain influence the compound’s reactivity as a synthetic intermediate?

- Methodological Answer :

- Ring-opening reactions : Susceptibility to nucleophilic attack at the β-carbon due to angle strain (e.g., SN2 with strong bases).

- Thermal stability : Decomposition observed >80°C; low-temperature reactions (e.g., -20°C Grignard additions) are preferred.

- Applications : Use as a strained scaffold for photoactivated prodrugs or transition-state analogs in enzyme inhibition .

Q. What mechanistic insights explain the compound’s stability under physiological pH, and how can formulation strategies mitigate decomposition?

- Methodological Answer :

- Degradation pathways : Hydrolysis of the cyclobutane ring under acidic conditions or via enzymatic oxidation (CYP450).

- Formulation :

- Prodrug design : Mask the hydroxyl group as an ester to enhance stability.

- Nanocarriers : Lipid-based encapsulation to protect against metabolic degradation.

- pH modulation : Enteric coatings for targeted release in neutral environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.